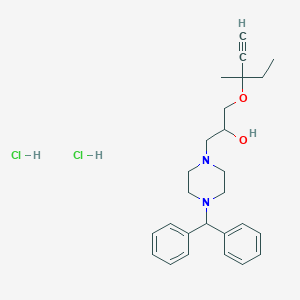

1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

Descripción

This compound is a dihydrochloride salt featuring a benzhydryl-substituted piperazine moiety linked to a propan-2-ol backbone via a 3-methylpent-1-yn-3-yl ether group. Though specific pharmacological data are unavailable in the provided evidence, its structural design aligns with analogs targeting neurological or cardiovascular receptors (e.g., β-adrenergic or serotonin receptors) .

Propiedades

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O2.2ClH/c1-4-26(3,5-2)30-21-24(29)20-27-16-18-28(19-17-27)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23;;/h1,6-15,24-25,29H,5,16-21H2,2-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZONCTKVRIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a propanol moiety, and an alkyne group, which may contribute to its biological activity. The dihydrochloride salt form enhances its solubility and bioavailability.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant activity against cancer cell lines. For instance, studies have shown that modifications in the piperazine ring can enhance cytotoxicity through improved receptor binding affinity and selectivity.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds. Notably, studies indicated that certain benzhydrylpiperazines could reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents .

Case Studies

- Study on hCA Inhibition : A study published in RSC Advances detailed the crystal structures of benzhydrylpiperazine derivatives bound to hCA II and hCA VII. It was found that these compounds exhibited higher binding affinity towards hCA VII due to favorable hydrophobic interactions, suggesting a selective inhibition mechanism that could be exploited for therapeutic purposes .

- Neuropharmacological Effects : Another investigation explored the effects of piperazine derivatives on serotonin receptors in animal models, revealing significant anxiolytic properties comparable to established anxiolytics like diazepam .

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Beta-Lactamase Inhibition

One of the significant applications of this compound is in the inhibition of beta-lactamases , enzymes that confer resistance to beta-lactam antibiotics. Research conducted by Micetich et al. (1987) highlighted the synthesis of benzhydryl derivatives that exhibited potent inhibitory properties against various bacterial beta-lactamases. This suggests a promising avenue for combating antibiotic resistance, where the compound could enhance the efficacy of existing antibiotics by preventing their breakdown by these enzymes.

Cancer Therapy

The compound also shows promise in oncology . A study by Khanam et al. (2018) synthesized N-benzhydrylpiperazine derivatives, including this compound, and evaluated their anticancer potential against HeLa cancer cells. The findings indicated that specific derivatives exhibited significant inhibitory effects on cell proliferation and migration while inducing apoptosis through oxidative stress-mediated pathways. This positions the compound as a potential chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.

Nootropic Activity

In the realm of cognitive enhancement, Valenta et al. (1994) explored the nootropic potential of benzhydrylpiperazine derivatives, including this compound. Their research indicated that these compounds could enhance cognitive functions or serve as treatments for cognitive impairments. The implications for neuropharmacology are substantial, suggesting that this compound may aid in the development of therapies for conditions like Alzheimer's disease or other cognitive disorders.

Calcium Antagonism

Another area of interest is the calcium antagonistic properties of related compounds. Shinyama et al. (1997) investigated AE0047, a compound similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, for its protective effects against cerebral ischemia and stroke in animal models. The study indicated potential applications in stroke prevention and treatment, highlighting the importance of calcium channels in neurological health.

Summary Table of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Beta-Lactamase Inhibition | Inhibits enzymes that confer antibiotic resistance | Micetich et al., 1987 |

| Cancer Therapy | Exhibits anticancer properties against HeLa cells | Khanam et al., 2018 |

| Nootropic Activity | Enhances cognitive functions; potential treatment for cognitive impairments | Valenta et al., 1994 |

| Calcium Antagonism | Protective effects against cerebral ischemia and stroke | Shinyama et al., 1997 |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features of Analogous Compounds

The compound’s core structure—propan-2-ol dihydrochloride with piperazine and aryl/alkyl ether substituents—is shared with several analogs. Below is a comparative analysis based on substituent variations and hypothesized effects:

Table 1: Structural and Functional Comparison of Selected Analogs

Analysis of Substituent Effects

- Benzhydryl vs. Adamantyl Groups : The benzhydryl group (target compound and ) offers greater aromaticity and lipophilicity compared to the adamantyl group (), which introduces rigidity and may improve blood-brain barrier penetration .

- Alkynyl Ether vs. Phenoxy Ethers: The 3-methylpent-1-yn-3-yl ether in the target compound may confer metabolic stability due to the triple bond’s resistance to enzymatic cleavage, whereas phenoxy ethers (e.g., ) are more prone to oxidative metabolism.

- Piperazine Modifications: The 4-methylpiperazine in and 2-hydroxyethylpiperazine in alter solubility and hydrogen-bonding capacity. The hydroxyethyl group () likely enhances aqueous solubility, beneficial for intravenous formulations.

Research Findings and Gaps

- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence.

- Solubility and Bioavailability : The dihydrochloride salt form (common across analogs) improves water solubility, but bulky substituents (e.g., adamantyl in ) may limit oral bioavailability.

- Stability: Alkynyl ethers (target compound) are hypothesized to resist hydrolysis better than phenoxy ethers, but experimental validation is needed.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves coupling a benzhydrylpiperazine derivative with a propanol intermediate bearing the 3-methylpent-1-yn-3-yloxy group, followed by dihydrochloride salt formation. Key steps include:

- Aminomethylation of ketone intermediates to introduce the piperazine moiety .

- Nucleophilic substitution for ether bond formation between the propanol backbone and the alkyne-containing side chain .

- Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water .

Validation: - HPLC (C18 column, UV detection at 254 nm) to confirm purity (>95%) .

- 1H/13C NMR to verify structural integrity, focusing on benzhydryl aromatic protons (δ 7.2–7.5 ppm) and the alkyne proton (δ 1.8–2.1 ppm) .

Q. How should researchers handle the dihydrochloride form to ensure stability during storage?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the alkyne group or degradation of the piperazine moiety .

- Moisture Control: Use desiccants (e.g., silica gel) and avoid repeated freeze-thaw cycles .

- Stability Testing: Monitor via periodic TLC or HPLC to detect decomposition products (e.g., free base formation) .

Advanced Research Questions

Q. How can contradictory NMR data for the alkyne and piperazine moieties be resolved?

Methodological Answer: Contradictions often arise from solvent interactions or proton exchange effects. Strategies include:

- Variable Temperature NMR: Conduct experiments at 25°C and –40°C to observe dynamic effects (e.g., broadening of piperazine NH signals due to hydrogen bonding) .

- Deuterated Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts, particularly for the alkyne proton .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, especially for benzhydryl aromatic regions .

Q. What experimental designs optimize receptor-binding assays for this compound’s piperazine derivatives?

Methodological Answer:

Q. How can researchers address discrepancies in IC50 values across different assay conditions?

Methodological Answer: Discrepancies may stem from pH sensitivity of the dihydrochloride salt or solvent polarity effects. Mitigation strategies:

- Ionic Strength Adjustment: Test assays in buffers with varying NaCl concentrations (0–150 mM) to assess salt-dependent activity .

- Solvent Compatibility: Use DMSO stock solutions (<0.1% final concentration) to avoid organic solvent interference .

- Control Experiments: Replicate assays with a free base form to isolate the impact of hydrochloride counterions .

Q. What advanced techniques characterize crystalline forms of the dihydrochloride salt?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.